molecular formula C20H16N4S B5778907 5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole

5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole

Cat. No. B5778907
M. Wt: 344.4 g/mol
InChI Key: SRSLYACKMJZJRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aryl isocyanates . A process for the preparation of 2-[(diphenylmethyl)thio]acetamide, which might be structurally similar, involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives, such as “5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole”, are an important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory and Anti-Psychotic Applications

These compounds have been reported to have anti-inflammatory and anti-psychotic properties . This makes them potentially useful in the treatment of conditions such as arthritis and schizophrenia .

Anti-Arrhythmic and Anti-Anxiety Applications

“5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds have also been found to have anti-arrhythmic and anti-anxiety effects . This suggests potential applications in the treatment of heart rhythm disorders and anxiety disorders .

Anti-Fungal and Antioxidant Applications

These compounds have been shown to have anti-fungal and antioxidant properties . This could make them useful in the treatment of fungal infections and in the prevention of oxidative stress-related diseases .

Anti-Mitotic and Anti-Microbial Applications

“5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds have anti-mitotic and anti-microbial effects . This suggests potential uses in the treatment of cancer and bacterial infections .

Wake-Promoting Agents

Research has shown that “5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds can act as wake-promoting agents . This suggests potential applications in the treatment of sleep disorders such as narcolepsy .

Safety and Hazards

The safety data sheet for 1-Phenyl-1H-tetrazole-5-thiol, a similar compound, indicates that it is a flammable solid and may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

5-benzhydrylsulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)25-20-21-22-23-24(20)18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSLYACKMJZJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(diphenylmethyl)sulfanyl]-1-phenyl-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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